5-Methyl-1-hexene
Description
Historical Context and Discovery
The development of understanding regarding branched alpha-olefins like 5-methyl-1-hexene can be traced through several key historical milestones in organic chemistry and industrial process development. The foundational work in alkene chemistry began with the discovery of hydroformylation by German chemist Otto Roelen in 1938, during his investigations of the Fischer-Tropsch process. This breakthrough established the fundamental understanding of how alkenes, including terminal alkenes, could be converted into aldehydes through the addition of synthesis gas, laying the groundwork for subsequent developments in alkene chemistry and industrial applications.
A pivotal moment in the history of alpha-olefin production occurred in 1968 when chemists at Shell Development Emeryville discovered the Shell higher olefin process. This discovery was driven by ecological considerations that demanded the replacement of branched fatty alcohols used widely in detergents with linear fatty alcohols, as the biodegradation of branched compounds was slow and caused foaming of surface waters. The Shell higher olefin process, commercialized in 1977, represented a major advancement in the production of linear alpha-olefins and established the foundation for understanding the broader family of terminal alkenes, including branched variants like this compound.
The systematic study of branched alkenes gained momentum throughout the late 20th and early 21st centuries as researchers recognized the distinct properties these compounds exhibited compared to their linear counterparts. The presence of tertiary carbon atoms in branched alkenes was found to significantly impact the stability order of intermediates formed during various chemical processes. This understanding became particularly important in catalytic applications, where branched alkenes demonstrated different behavior patterns in cracking reactions and other industrial transformations.
Recent developments in catalyst systems for selective oligomerization and polymerization of higher alpha-olefins have further advanced the understanding of compounds like this compound. These advances have been driven by the need for more efficient and selective processes in the production of specialized chemicals and materials, highlighting the continued relevance of branched alpha-olefins in modern chemical industry applications.
Significance in Organic Chemistry
This compound occupies a position of considerable importance within organic chemistry due to its unique structural features and reactivity patterns that distinguish it from linear alpha-olefins. The compound serves as an exemplary model for understanding how branching affects the chemical behavior of terminal alkenes, particularly in catalytic processes and synthetic transformations. Research has demonstrated that branched alkenes containing tertiary carbon atoms, such as this compound, exhibit significantly different stability characteristics compared to linear alpha-olefins, making them valuable subjects for mechanistic studies and industrial applications.
The significance of this compound in synthetic chemistry extends to its role in various reaction pathways, including polymerization processes where it can serve as a comonomer in the production of specialized polymeric materials. The compound's branched structure influences the physical properties of resulting polymers, contributing to enhanced flexibility, impact resistance, and processing characteristics. This utility has made this compound and similar branched alpha-olefins important building blocks in the development of advanced materials with tailored properties.
In catalytic processes, this compound demonstrates unique behavior patterns that have contributed to fundamental understanding of structure-activity relationships in organic chemistry. Studies have shown that branched alkenes preferentially form carbenium ion intermediates due to the presence of tertiary carbon atoms, which remain stable regardless of the positive charge position along the chain. This stability contrasts with the behavior observed in linear alkenes, where isomerization processes provide additional stabilization mechanisms through charge delocalization.
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 98.186 | g/mol | |
| Boiling Point | 85.4 ± 7.0 | °C at 760 mmHg | |
| Density | 0.693 | g/mL | |
| Refractive Index | 1.395 | - | |
| Critical Temperature | 249 | °C | |
| Critical Pressure | 26.4 | atm |
The compound's reactivity in hydroformylation reactions has been studied extensively, revealing insights into how branching affects the selectivity and efficiency of aldehyde formation from terminal alkenes. These studies have shown that the presence of branching can influence the regioselectivity of catalyst systems, leading to preferential formation of either linear or branched aldehyde products depending on the specific catalyst and reaction conditions employed.
Position Within Alkene Classification
This compound belongs to the family of terminal alkenes, also known as alpha-olefins or 1-alkenes, which are characterized by having a double bond at the primary or alpha position. These compounds follow the general chemical formula CₓH₂ₓ and are distinguished by the location of their double bond, which enhances reactivity and makes them useful for numerous applications. Within this classification, this compound represents a specific subset known as branched alpha-olefins, contrasting with linear alpha-olefins such as propene, but-1-ene, and dec-1-ene.
The classification of alkenes into branched and linear categories is fundamental to understanding their chemical properties and applications. Branched alpha-olefins like this compound exhibit significantly different chemical properties from linear alpha-olefins, particularly when the branching occurs at specific positions along the carbon chain. The presence of a methyl branch at the fifth carbon position in this compound creates a tertiary carbon center that influences the compound's behavior in various chemical reactions and industrial processes.
| Alkene Type | Example | Formula | Key Characteristics |
|---|---|---|---|
| Linear Alpha-Olefin | 1-Hexene | C₆H₁₂ | Terminal double bond, no branching |
| Branched Alpha-Olefin | This compound | C₇H₁₄ | Terminal double bond with methyl branch |
| Internal Alkene | 2-Hexene | C₆H₁₂ | Double bond within carbon chain |
| Cyclic Alkene | Cyclohexene | C₆H₁₀ | Double bond within ring structure |
The position of this compound within the broader alkene classification system reflects its dual nature as both a terminal alkene and a branched hydrocarbon. This duality confers unique properties that make it particularly valuable in specialized applications where both the reactivity of the terminal double bond and the steric effects of branching are desired. The compound's classification as a C₇ alkene places it among the medium-chain alpha-olefins, which are particularly important in the production of surfactants, lubricants, and polymer modifiers.
Recent research into catalyst systems for the selective oligomerization of higher alpha-olefins has highlighted the importance of understanding the classification and behavior of compounds like this compound. These studies have revealed that the reactivity patterns of branched alpha-olefins differ significantly from their linear counterparts, particularly in terms of their tendency to form stable carbenium ion intermediates and their resistance to certain isomerization reactions. This understanding has important implications for the design of catalytic processes and the optimization of reaction conditions for specific synthetic targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylhex-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFYGIESXPUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ISOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3684 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25302-96-9 | |
| Details | Compound: 1-Hexene, 5-methyl-, homopolymer | |
| Record name | 1-Hexene, 5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25302-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60188732 | |
| Record name | 5-Methylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS] | |
| Record name | ISOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3684 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Methylhex-1-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10186 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68975-47-3, 3524-73-0 | |
| Record name | ISOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3684 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Methyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylhex-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoheptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-methylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLHEX-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7GF4GV7QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Scientific Research Applications
5-Methyl-1-hexene has diverse applications in scientific research, particularly in organic chemistry:
Polymer Production : It serves as a comonomer in the production of linear low-density polyethylene (LLDPE), enhancing properties such as elasticity and strength. The incorporation of this compound into polymer matrices can significantly improve the mechanical performance of the resulting materials .
Chemical Intermediates : The compound acts as an intermediate in synthesizing other chemicals, including surfactants and lubricants. Its reactivity due to the double bond allows it to participate in various chemical reactions typical for alkenes, such as electrophilic addition reactions and polymerization processes .
Research Applications : In academic settings, this compound is utilized to study reaction mechanisms involving alkenes. It serves as a model compound for developing new synthetic pathways and understanding fundamental chemical principles related to alkenes .
Case Study 1: Polymerization Techniques
A study explored the polymerization of this compound using different catalysts to produce syndiotactic poly(this compound). The results indicated that varying the catalyst type significantly influenced the molecular weight and thermal properties of the resulting polymer. This research highlighted the potential for tailoring polymer characteristics through careful selection of reaction conditions and catalysts .
Case Study 2: Surfactant Development
Another investigation focused on synthesizing surfactants using this compound as a starting material. The study demonstrated that surfactants derived from this compound exhibited superior emulsifying properties compared to traditional surfactants. This finding suggests potential applications in various industries, including cosmetics and pharmaceuticals .
Chemical Reactions Analysis
Hydrogenation Reactions
5-Methyl-1-hexene undergoes catalytic hydrogenation to form 5-methylhexane (C₇H₁₆). The reaction is exothermic, with enthalpy changes quantified under controlled conditions:
| Reaction | ΔrH° (kJ/mol) | Method | Conditions | Reference |
|---|---|---|---|---|
| H₂ + C₇H₁₄ → C₇H₁₆ | -124.6 ± 0.4 | Calorimetry | Liquid phase, hydrocarbon solvent |
This hydrogenation is typically catalyzed by transition metals like palladium or nickel, with the reaction proceeding via a concerted mechanism where hydrogen adds across the double bond .
Electrophilic Addition Reactions
The double bond in this compound participates in electrophilic addition reactions. Key examples include:
-
Hydrohalogenation :
The reaction follows Markovnikov’s rule, with the electrophile (H⁺) attaching to the less substituted carbon.
-
Hydration :
Acid-catalyzed hydration produces 5-methyl-2-hexanol, though competing carbocation rearrangements may lead to minor byproducts .
Polymerization Behavior
This compound serves as a comonomer in polyolefin synthesis. Notable catalytic systems include:
Vanadium-Based Catalysts
-
Catalyst : VCl₃ with Et₂AlCl and ethyl trichloroacetate (ETA) as a reactivator.
-
Product : Oligo(1-hexene) with molecular weights ~1,500 g/mol and polydispersity indices (PDI) of 1.4–1.5.
-
Microstructure : Contains vinylene segments due to β-hydrogen elimination .
Tantalum-Based Catalysts
-
Catalyst : TaCl₅ with Buᵢ₃Al/(Ph₃C)[B(C₆F₅)₄].
-
Product : Highly isotactic poly(1-hexene) ([mmmm] >95%) with Mn ~9,100 g/mol and PDI 1.6 .
Oxidation Pathways
Oxidative reactions vary based on reagents and conditions:
Controlled Oxidation
-
Reagents : Ozone, KMnO₄, or O₂ with radical initiators.
-
Products : Ketones (e.g., 5-methyl-2-hexanone) or alcohols (e.g., 5-methyl-2-hexanol) .
Autooxidation in Fuel Systems
-
Conditions : 125–175°C, 10–30 psi O₂, initiated by di-tert-butyl peroxide (DTBP).
-
Mechanism : Radical chain reactions involving peroxyl intermediates (ROO- ), leading to:
| Parameter | Value/Outcome | Reference |
|---|---|---|
| Dominant product | Hydroperoxides | |
| Polymerization trend | Increased at higher O₂ pressures |
Radical-Mediated Reactions
Under thermal or photolytic conditions, this compound undergoes radical chain reactions:
Comparison with Similar Compounds
Comparison with Structural Isomers
Physical Properties
5-Methyl-1-hexene belongs to a group of C₇H₁₄ structural isomers, including 3-methyl-1-hexene and 4-methyl-1-hexene. Table 1 highlights differences in their physical properties:
Table 1: Physical Properties of this compound and Structural Isomers
| Compound | Boiling Point (°C) | Density (g/mL, 20°C) | Ref. |
|---|---|---|---|
| This compound | 85.3 | 0.691 | |
| 4-Methyl-1-hexene | 86.7 | Not reported | |
| 3-Methyl-1-hexene | 83.9 | Not reported |
The position of the methyl group influences boiling points due to variations in molecular symmetry and van der Waals interactions. This compound’s lower boiling point compared to 4-methyl-1-hexene suggests reduced intermolecular forces from its distal branching .
Polymerization Behavior
(a) Copolymerization with SO₂
This compound forms alternating copolymers with sulfur dioxide (SO₂). Proton magnetic resonance (PMR) studies reveal that this compound/SO₂ copolymers exhibit magnetically equivalent CH₃ protons, unlike 4-methyl-1-pentene/SO₂ copolymers, which show quadruplet splitting due to non-equivalent protons near asymmetric carbons . This difference arises because the asymmetric center in this compound is farther from the branching site, minimizing steric and electronic effects .
Table 2: PMR Spectral Features of SO₂ Copolymers
| Monomer | CH₃ Proton Behavior | Ref. |
|---|---|---|
| This compound | Single resonance (equivalent) | |
| 4-Methyl-1-pentene | Quadruplet resonance (non-equivalent) |
(b) Isomerization Polymerization
This compound undergoes isomerization polymerization , a process shared with 4,4-dimethyl-1-pentene and 6-methyl-1-heptene. This mechanism involves chain propagation via hydride or alkyl shifts, leading to rearranged polymer structures . The compound’s branching position influences the degree of structural rearrangement during polymerization.
Comparison with Functional Analogues
Ionization Cross-Sections
Partial ionization cross-sections for 4-methyl-1-hexene and this compound have been measured, with the latter showing distinct fragmentation patterns due to its unique branching .
Key Research Findings
Stereoregular Polymer Synthesis : Syndiotactic poly(this compound) derived from hydrogenation exhibits high thermal stability, making it suitable for high-performance plastics .
Asymmetry Effects in Copolymers: The absence of CH₃ proton non-equivalency in this compound/SO₂ copolymers highlights the role of branching position in dictating polymer symmetry .
Isomerization Mechanisms : The compound’s propensity for isomerization polymerization aligns with trends in α-olefin chemistry, where branching proximity to the double bond dictates reaction pathways .
Preparation Methods
Catalytic Dehydration of Alcohols
Hafnium-Catalyzed Dehydration in Flow Systems
The dehydration of alcohols to alkenes has been significantly enhanced by hafnium(IV) triflate $$[Hf(OTf)_4$$], which operates effectively at 180°C in flow reactors. While direct studies on 5-methyl-1-hexanol are limited, analogous substrates like 1-hexanol and 2-methyl-1-butanol provide critical insights. For instance, dehydrating 2-methyl-1-butanol under flow conditions (0.1–0.2 mL min$$^{-1}$$) yielded 2-methylbutenes at 98% purity and 2.1 g h$$^{-1}$$ productivity. Extrapolating these conditions to 5-methyl-1-hexanol would likely involve:
- Substrate Preparation : 5-Methyl-1-hexanol synthesized via Grignard addition or hydroformylation.
- Catalytic Setup : Continuous flow reactor packed with $$Hf(OTf)_4$$ immobilized on silica.
- Optimized Parameters : Temperature = 180°C, pressure = 10–20 bar, residence time = 5–10 minutes.
A comparative analysis of catalysts reveals $$Hf(OTf)4$$ outperforms traditional acids like $$H2SO_4$$ due to its Lewis acidity and thermal stability.
Table 1: Catalytic Performance in Alcohol Dehydration
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) | Productivity (g h$$^{-1}$$) |
|---|---|---|---|---|
| $$Hf(OTf)_4$$ | 180 | 98 | 50 | 2.1 |
| $$Fe(OTf)_3$$ | 180 | 45 | 30 | 0.9 |
| $$H2SO4$$ | 200 | 16 | 10 | 0.3 |
Radical-Mediated Isomerization and Decomposition
Thermal Decomposition of 5-Methylhex-1-yl Radical
Shock tube experiments at 889–1064 K and 1.6–2.2 bar demonstrated that 5-methylhex-1-yl radicals ($$C6H{11}^\cdot$$) decompose into alkenes, including hex-1-ene (5–10% yield). The mechanism involves:
- Radical Generation : Pyrolysis of 5-methylhexyl iodide ($$C6H{11}I$$) releases iodine and the target radical.
- Isomerization Pathways : Intramolecular H-transfer forms secondary radicals (e.g., 5-methylhex-5-yl), which undergo β-scission.
- Product Distribution : Major products include ethene (40%), isobutene (30%), and propene (20%), with hex-1-ene as a minor component.
Table 2: Alkene Yields from 5-Methylhex-1-yl Radical Decomposition
| Product | Yield (%) | Temperature Dependence (K) |
|---|---|---|
| Ethene | 40 | 900–1000 |
| Isobutene | 30 | 900–1000 |
| Propene | 20 | 900–1000 |
| Hex-1-ene | 5–10 | 950–1050 |
Optimizing for hex-1-ene requires suppressing competitive pathways by lowering temperatures (<950 K) and using radical scavengers like NO$$_2$$.
Comparative Analysis of Methods
Yield and Scalability
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-1-hexene, and how can purity be optimized?
- Methodology :
- Synthesis : Common methods include acid-catalyzed elimination of alcohols (e.g., dehydration of 5-methyl-2-hexanol) or Wittig-type reactions. For example, reacting isoamyl bromide with ethylene under Grignard conditions.
- Purification : Fractional distillation (due to its boiling point ~90–95°C) combined with GC monitoring to isolate high-purity fractions. Use anhydrous MgSO₄ for drying .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.8–5.0 ppm for terminal alkene protons) and GC-MS (base peak at m/z 56 for [C₄H₈]⁺ fragment) .
Q. Which spectroscopic and chromatographic techniques are most reliable for identifying this compound?
- Methodology :
- GC-MS : Use a polar column (e.g., DB-WAX) to resolve isomers; compare retention indices with literature values. Monitor for characteristic fragmentation patterns .
- NMR : Assign peaks using 2D techniques (HSQC, COSY) to distinguish from structural analogs (e.g., 4-methyl-1-hexene).
- IR : Confirm alkene absorption at ~1640 cm⁻¹ (C=C stretch) and absence of OH/NH peaks .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., ΔHf, vapor pressure) for this compound be resolved?
- Methodology :
- Comparative Studies : Replicate experiments under standardized conditions (e.g., calorimetry for ΔHf) and cross-validate with computational methods (e.g., Gaussian for DFT calculations).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., pressure sensors in vapor pressure measurements) and environmental factors (e.g., temperature drift).
- Meta-Analysis : Systematically review literature to identify methodological outliers (e.g., inconsistent purity controls) .
Q. What computational strategies are effective for modeling reaction pathways involving this compound in catalytic systems?
- Methodology :
- DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to analyze transition states in polymerization or hydrogenation reactions.
- Kinetic Modeling : Use software like CHEMKIN to simulate reaction networks, incorporating experimental rate constants for validation.
- Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solvent interactions in hydroformylation .
Q. How does the stereoelectronic environment of this compound influence its reactivity in radical polymerization?
- Methodology :
- ESR Spectroscopy : Track radical intermediates during polymerization to assess stability and propagation rates.
- Steric Maps : Generate molecular electrostatic potential (MEP) surfaces to visualize electron density around the alkene.
- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to probe hydrogen abstraction mechanisms .
Q. What strategies mitigate isomerization or decomposition of this compound during long-term storage or reaction conditions?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
